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molecular formula C8H11NO2 B6327201 1-(4-Methoxypyridin-2-YL)ethan-1-OL CAS No. 105552-58-7

1-(4-Methoxypyridin-2-YL)ethan-1-OL

Cat. No. B6327201
M. Wt: 153.18 g/mol
InChI Key: OVCBUNMKJZUZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04686230

Procedure details

114 g of (+)-1-[4-methoxy-2-pyridyl]-ethyl acetate are added dropwise at 70° C. to 220 ml of 4N sodium hydroxide solution. The mixture is then stirred for a further 2 h at 75° C., cooled and extracted with four times 200 ml of dichloromethane. The organic phase is washed with 2N sodium hydroxide solution and water, dried over sodium sulphate and concentrated to dryness. After thorough stirring with 250 ml of diisopropyl ether, this gives 64 g (72%) of the title compound of m.p. 92° C.
Name
(+)-1-[4-methoxy-2-pyridyl]-ethyl acetate
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][N:8]=1)[CH3:6])(=O)C.[OH-].[Na+]>>[CH3:14][O:13][C:11]1[CH:10]=[CH:9][N:8]=[C:7]([CH:5]([OH:4])[CH3:6])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
(+)-1-[4-methoxy-2-pyridyl]-ethyl acetate
Quantity
114 g
Type
reactant
Smiles
C(C)(=O)OC(C)C1=NC=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred for a further 2 h at 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with four times 200 ml of dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with 2N sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
STIRRING
Type
STIRRING
Details
After thorough stirring with 250 ml of diisopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC(=NC=C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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